Ac-WEHD-AFC TFA

描述

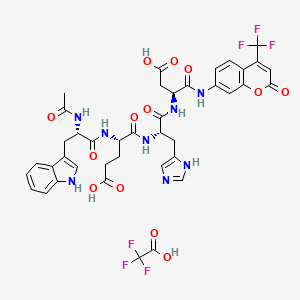

属性

分子式 |

C40H38F6N8O13 |

|---|---|

分子量 |

952.8 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C38H37F3N8O11.C2HF3O2/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20;3-2(4,5)1(6)7/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54);(H,6,7)/t26-,27-,28-,29-;/m0./s1 |

InChI 键 |

UELPUHYAUOLMOR-MROKUPSKSA-N |

手性 SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F.C(=O)(C(F)(F)F)O |

规范 SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Ac-WEHD-AFC Cleavage by Caspase-1

This guide provides a detailed examination of the biochemical mechanism by which caspase-1 recognizes and cleaves the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin Trifluoroacetate (Ac-WEHD-AFC TFA). It is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, apoptosis, and immunology.

Introduction to Caspase-1 and Substrate Recognition

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine-aspartic protease that plays a central role in innate immunity and inflammation.[1] It functions by cleaving specific intracellular substrates, most notably the precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18), leading to their maturation and secretion.[1] The activation of caspase-1 itself is a tightly regulated process, often occurring on large multiprotein complexes called inflammasomes.[2][3]

To study the enzymatic activity of caspase-1, researchers utilize synthetic substrates that mimic its natural cleavage sites. Ac-WEHD-AFC is a fluorogenic substrate designed for the sensitive detection of caspase-1 activity.[4][5] The cleavage of this substrate by caspase-1 liberates the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), providing a measurable signal that is directly proportional to enzyme activity.[6]

The Molecular Mechanism of Cleavage

The cleavage of Ac-WEHD-AFC by caspase-1 is a multi-step process involving specific molecular recognition and a classic cysteine protease catalytic mechanism.

2.1. Substrate Binding and Specificity

The specificity of caspase-1 is dictated by its active site, which contains distinct pockets (termed S1, S2, S3, S4) that accommodate the amino acid residues of the substrate (termed P1, P2, P3, P4).[7] The Ac-WEHD-AFC substrate consists of a four-amino-acid peptide sequence (WEHD) that serves as the recognition motif.

-

P4-S4 Interaction : The Tryptophan (W) residue at the P4 position interacts with the S4 pocket of caspase-1.

-

P3-S3 Interaction : The Glutamic acid (E) residue at the P3 position interacts with the S3 pocket.

-

P2-S2 Interaction : The Histidine (H) residue at the P2 position interacts with the S2 pocket.

-

P1-S1 Interaction (Crucial for Specificity) : The Aspartic acid (D) residue at the P1 position is the most critical determinant for substrate recognition. Caspases are defined by their strict requirement for an Aspartate residue at this position. The P1 Aspartate fits into the deep, basic S1 pocket of the enzyme's active site, anchoring the substrate in the correct orientation for cleavage.[7][8]

The WEHD tetrapeptide sequence is considered a highly favorable recognition motif for caspase-1.[9]

2.2. Catalytic Mechanism

Once the substrate is bound, the catalytic dyad (composed of a Cysteine and a Histidine residue) in the caspase-1 active site executes the cleavage of the amide bond between the P1 Aspartate and the AFC fluorophore.

-

Nucleophilic Attack : The thiol group (-SH) of the active site Cysteine, activated by the adjacent Histidine, performs a nucleophilic attack on the carbonyl carbon of the peptide bond C-terminal to the Aspartate residue.

-

Formation of a Tetrahedral Intermediate : This attack forms a transient, unstable tetrahedral intermediate.

-

Bond Cleavage and AFC Release : The intermediate collapses, leading to the cleavage of the amide bond. The AFC molecule is released, now protonated by the Histidine residue.

-

Enzyme Regeneration : The remaining Ac-WEHD peptide is transiently attached to the Cysteine residue as a thioester intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the peptide product and regenerating the free, active enzyme.

The liberation of AFC from the quenching effect of the peptide results in a significant increase in its fluorescence, which can be monitored in real-time.

Quantitative Data: Enzyme Kinetics

The efficiency of Ac-WEHD-AFC cleavage by caspase-1 can be described by standard Michaelis-Menten kinetics. While the search results did not provide specific kinetic constants for Ac-WEHD-AFC, the parameters below are standard for characterizing such an interaction. These values are typically determined experimentally using the protocols outlined in the next section.

| Kinetic Parameter | Symbol | Description | Typical Units |

| Michaelis Constant | Km | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity for the enzyme. | µM or nM |

| Maximum Velocity | Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | RFU/min or µmol/min |

| Catalytic Constant | kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | s-1 or min-1 |

| Catalytic Efficiency | kcat/Km | A measure of how efficiently an enzyme converts a substrate to product, accounting for both binding and catalysis. | M-1s-1 |

Experimental Protocol: Caspase-1 Activity Assay

This section provides a generalized protocol for measuring caspase-1 activity in cell lysates using Ac-WEHD-AFC, synthesized from common methodologies.[4][5][6]

4.1. Required Reagents

-

Cell Lysis Buffer : (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5% IGEPAL, protease inhibitors).

-

Reaction Buffer (2x) : (e.g., 100 mM HEPES, pH 7.4, 20% Glycerol, 20 mM DTT).

-

Substrate Stock Solution : Ac-WEHD-AFC dissolved in DMSO (e.g., 10 mM).

-

Samples : Cell lysates from control and treated cells.

-

Instrumentation : Fluorescence microplate reader or fluorometer.

4.2. Procedure

-

Sample Preparation (Cell Lysates) :

-

Culture cells to the desired density and apply experimental treatment to induce inflammasome activation.

-

Harvest cells (e.g., 1-5 x 106 cells) by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the cytosolic proteins including caspase-1. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction :

-

In a 96-well microplate, add 50 µL of cell lysate per well (adjust volume to have 50-100 µg of total protein).

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 1-2 µL of the 10 mM Ac-WEHD-AFC stock solution to each well for a final concentration of ~100 µM (concentration may need optimization).

-

Mix gently by pipetting.

-

-

Measurement :

-

Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over 1-2 hours, with readings every 1-5 minutes.

-

Use an excitation wavelength of 380-400 nm and an emission wavelength of 460-540 nm.[4][5][6]

-

Include appropriate controls: a blank (lysis buffer only, no lysate) and a negative control (lysate from untreated cells).

-

4.3. Data Analysis

-

Plot fluorescence intensity (Relative Fluorescence Units, RFU) versus time (minutes).

-

The slope of the linear portion of this curve (ΔRFU/Δt) represents the reaction rate.

-

Compare the rates of treated samples to control samples to determine the fold-increase in caspase-1 activity.

Regulation and Context: Caspase-1 Activation

It is critical to understand that the cleavage of Ac-WEHD-AFC is contingent upon the activation of caspase-1. Pro-caspase-1 exists as an inactive monomer.[10] Upon receiving an activation signal (e.g., via an assembled inflammasome), pro-caspase-1 molecules are brought into close proximity, facilitating their dimerization and subsequent autoproteolytic cleavage.[8] This process generates the active heterotetramer, composed of two p20 and two p10 subunits, which possesses the catalytic activity necessary to cleave substrates like Ac-WEHD-AFC.[1][3] Therefore, the measured activity reflects the concentration of fully activated caspase-1 in the sample.

References

- 1. cephamls.com [cephamls.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bio-rad.com [bio-rad.com]

- 7. researchgate.net [researchgate.net]

- 8. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate and Inhibitor-induced Dimerization and Cooperativity in Caspase-1 but Not Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

Ac-WEHD-AFC: A Technical Guide to its Specificity as a Caspase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-WEHD-AFC (N-Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspart-1-al 7-Amido-4-trifluoromethylcoumarin) is a fluorogenic substrate widely utilized for the detection of specific caspase activity. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation. The cleavage of specific substrates by activated caspases is a hallmark of these cellular processes. This technical guide provides an in-depth overview of the substrate specificity of Ac-WEHD-AFC for various caspases, detailed experimental protocols for its use, and a visual representation of the relevant signaling pathways.

Data Presentation: Substrate Specificity of Ac-WEHD-AFC

The tetrapeptide sequence Trp-Glu-His-Asp (WEHD) is recognized and cleaved by a specific subset of caspases. Ac-WEHD-AFC is particularly useful as a substrate for the inflammatory caspases, also known as group I caspases. Upon cleavage of the substrate by an active caspase, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released, which can be quantified to measure enzyme activity.

| Caspase | kcat/Km (M⁻¹s⁻¹) | Km or K0.5 (µM) | Notes |

| Caspase-1 | 522,000[1] | - | WEHD is considered the optimal peptide substrate for caspase-1.[1][2] |

| Caspase-4 | Data not available | - | Prefers (W/L)EHD sequences.[2][3] |

| Caspase-5 | Data not available | 71 ± 5 | K0.5 value for the FRET substrate A(MCA)EHDGK(Dab).[4] Prefers WEHD sequences.[5] |

| Caspase-11 (murine) | - | - | Cleaves PYHD and PMHD substrates more efficiently than WEHD.[1] |

Note: The kinetic parameters can vary depending on the assay conditions, including buffer composition, pH, and temperature. The data for caspase-5 was obtained using a FRET-based substrate with a WEHD sequence, which may not be directly comparable to Ac-WEHD-AFC but provides an indication of the enzyme's affinity for this motif.

Experimental Protocols

Caspase Activity Assay in Cell Lysates

This protocol provides a general guideline for measuring caspase activity in cell lysates using Ac-WEHD-AFC. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cells of interest (treated and untreated)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Ac-WEHD-AFC substrate (stock solution in DMSO, typically 10 mM)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold cell lysis buffer (e.g., 100 µl per 1-5 x 10⁶ cells).

-

Incubate on ice for 10-20 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

Adjust the volume in each well to 100 µl with assay buffer.

-

Prepare a blank control containing only assay buffer.

-

Prepare a negative control with lysate from untreated cells.

-

-

Enzymatic Reaction:

-

Prepare the working solution of Ac-WEHD-AFC by diluting the stock solution in assay buffer to a final concentration of 50 µM.

-

Add 100 µl of the Ac-WEHD-AFC working solution to each well to initiate the reaction. The final substrate concentration will be 25 µM in a 200 µl reaction volume.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

-

The rate of increase in fluorescence is proportional to the caspase activity.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank control) from all readings.

-

Calculate the rate of reaction (change in fluorescence units per minute).

-

Normalize the caspase activity to the protein concentration of the lysate.

-

Assay with Purified Caspase

This protocol is for determining the kinetic parameters of a purified caspase with Ac-WEHD-AFC.

Materials:

-

Purified active caspase-1, -4, or -5

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Ac-WEHD-AFC substrate (stock solution in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Enzyme Preparation:

-

Dilute the purified caspase to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Substrate Preparation:

-

Prepare a series of dilutions of Ac-WEHD-AFC in assay buffer, ranging from concentrations well below to well above the expected Km.

-

-

Assay Setup:

-

In a 96-well black microplate, add the diluted enzyme to each well.

-

Initiate the reaction by adding the different concentrations of the Ac-WEHD-AFC substrate to the wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence intensity over time, as described in the cell lysate protocol.

-

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction at each substrate concentration from the linear portion of the fluorescence curve.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate the kcat value from the Vmax and the enzyme concentration.

-

Signaling Pathways and Experimental Workflow

Caspase-1 Activation Pathways

Caspase-1 is primarily activated through the assembly of multiprotein complexes called inflammasomes. The canonical inflammasome is typically formed in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).

References

- 1. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differentiating the Substrate Profiles of Inflammatory Caspases Using Extended Förster Resonance Energy Transfer-Based Peptide Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ac-WEHD-AFC TFA in Inflammasome Activation Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspart-1-al trifluoroacetate salt (Ac-WEHD-AFC TFA) in the study of inflammasome activation. It details the underlying biochemical principles, experimental protocols, data analysis, and visualization of the key signaling pathways.

Core Principles: this compound as a Reporter of Caspase-1 Activity

This compound is a fluorogenic substrate specifically designed to measure the activity of caspase-1, a key effector enzyme in the inflammasome signaling cascade. The WEHD amino acid sequence is the preferred cleavage site for caspase-1. The substrate itself is composed of this tetrapeptide sequence linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

In its uncleaved state, the fluorescence of AFC is quenched. However, upon activation of the inflammasome and subsequent activation of pro-caspase-1 to its active form, caspase-1 recognizes and cleaves the WEHD sequence. This cleavage event liberates the AFC fluorophore, resulting in a significant increase in fluorescence that can be quantified to determine the level of caspase-1 activity. This principle forms the basis of a sensitive and specific assay for inflammasome activation.[1][2]

Inflammasome Signaling Pathways

Inflammasomes are multi-protein complexes that assemble in the cytosol in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Their activation is a critical component of the innate immune response. While several types of inflammasomes exist, they share a common downstream pathway culminating in the activation of caspase-1.

The Canonical NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a two-signal mechanism.[3][4][5]

-

Signal 1 (Priming): This initial signal is typically provided by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β).[3][4]

-

Signal 2 (Activation): A diverse range of stimuli, including ATP, nigericin, or crystalline substances, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-catalytic cleavage and activation of caspase-1.[3][4][5]

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

The AIM2 and NLRC4 Inflammasome Pathways

Other important inflammasomes include the AIM2 and NLRC4 inflammasomes.

-

AIM2 Inflammasome: This inflammasome is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, often from bacteria or viruses. AIM2 directly binds to dsDNA, leading to its oligomerization and the recruitment of ASC and pro-caspase-1.[6][7]

-

NLRC4 Inflammasome: The NLRC4 inflammasome is activated by specific bacterial proteins, such as flagellin and components of type III secretion systems. These bacterial components are detected by NAIP proteins, which then interact with NLRC4 to initiate inflammasome assembly.[8][9][10][11][12]

Caption: AIM2 and NLRC4 Inflammasome Activation Pathways.

Experimental Protocols

The following are generalized protocols for in vitro assessment of inflammasome activation using this compound. These should be optimized for specific cell types and experimental conditions.

General Caspase-1 Activity Assay Workflow

Caption: General workflow for caspase-1 activity assay.

Detailed Protocol for NLRP3 Inflammasome Activation in Macrophages

This protocol is adapted for use with bone marrow-derived macrophages (BMDMs) or THP-1 macrophage-like cells.

Materials:

-

BMDMs or PMA-differentiated THP-1 cells

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound

-

Cell lysis buffer (e.g., CHEGG buffer)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader

Procedure:

-

Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 100-1000 ng/mL) for 3-4 hours.[4]

-

Inhibitor Treatment (Optional): If testing inhibitors, replace the medium with fresh medium containing the desired concentrations of the test compound and incubate for 30-60 minutes.

-

Activation (Signal 2): Add the NLRP3 activator. For example, use ATP (2.5-5 mM) or Nigericin (5-20 µM) and incubate for 45-90 minutes.[4]

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add 50-100 µL of cell lysis buffer to each well.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new 96-well black plate.

-

-

Caspase-1 Activity Measurement:

-

Prepare a reaction mixture containing the cell lysate and this compound (final concentration typically 10-50 µM).

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure fluorescence using a plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[1][13][14]

-

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from caspase-1 activity assays using Ac-WEHD-AFC or similar substrates.

Table 1: IC50 Values of Caspase-1 Inhibitors

| Inhibitor | IC50 (nM) | Notes |

| VX-765 | 530 | A potent and selective caspase-1 inhibitor. |

| Ac-YVAD-CMK | - | A commonly used irreversible caspase-1 inhibitor. |

| Pralnacasan (VX-740) | - | An orally bioavailable caspase-1 inhibitor. |

| Nitril-containing propionic acid derivatives | ≤ 1 | A class of potent caspase-1 inhibitors.[15] |

Note: Specific IC50 values can vary depending on the assay conditions.

Table 2: Example of Relative Fluorescence Units (RFU) in an NLRP3 Activation Assay

| Treatment | Relative Fluorescence Units (RFU) |

| Untreated Control | 150 ± 20 |

| LPS only | 200 ± 30 |

| LPS + Nigericin | 1200 ± 150 |

| LPS + Nigericin + Caspase-1 Inhibitor | 250 ± 40 |

Note: These are illustrative values and will vary based on cell type, reagent concentrations, and instrumentation.

Data Interpretation

The primary output of the assay is the fluorescence intensity, which is directly proportional to the amount of active caspase-1 in the sample.

-

Fold Change Calculation: To compare the effect of different treatments, the data is often presented as a fold change relative to the untreated or vehicle-treated control. The formula for fold change is: Fold Change = (RFU of Treated Sample) / (RFU of Control Sample) [16][17][18][19]

-

IC50 Determination: For inhibitor studies, a dose-response curve is generated by plotting the percentage of caspase-1 inhibition against a range of inhibitor concentrations. The IC50 value, which is the concentration of inhibitor required to reduce caspase-1 activity by 50%, can then be calculated from this curve.

Troubleshooting and Considerations

-

High Background Fluorescence: This can be caused by cell death prior to the assay, contamination of reagents, or using a lysis buffer that is not optimal. Ensure cells are healthy and handle reagents carefully. A "no-cell" control and a "lysate-only" control can help identify the source of the background.

-

Low Signal: This may be due to insufficient priming or activation, a low concentration of this compound, or the use of a cell line with low inflammasome component expression. Optimize the concentrations of LPS and the activator, and ensure the substrate concentration is not limiting.

-

Specificity: While Ac-WEHD-AFC is a preferred substrate for caspase-1, it can also be cleaved by other caspases, such as caspase-4 and caspase-5. To confirm that the measured activity is specific to caspase-1, it is recommended to include a control with a specific caspase-1 inhibitor, such as Ac-YVAD-CMK or VX-765.[20][21]

By following the detailed protocols and considerations outlined in this guide, researchers can effectively utilize this compound to accurately quantify caspase-1 activity and gain valuable insights into the mechanisms of inflammasome activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AIM2 activates the inflammasome and cell death in response to cytoplasmic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]

- 8. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. invivogen.com [invivogen.com]

- 12. mdpi.com [mdpi.com]

- 13. abcam.cn [abcam.cn]

- 14. bio-rad.com [bio-rad.com]

- 15. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. A standardized fold change method for microarray differential expression analysis used to reveal genes involved in acute rejection in murine allograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Making Sense of ΔΔCT and Fold Change Values [visikol.com]

- 20. Monocyte Derived Microvesicles Deliver a Cell Death Message via Encapsulated Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Technical Guide: Ac-WEHD-AFC TFA for the Investigation of Macrophage Pyroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals. In macrophages, this process is predominantly mediated by the activation of inflammatory caspases, particularly caspase-1. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, cell lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18. The fluorogenic substrate Ac-WEHD-AFC TFA offers a sensitive and specific method for quantifying caspase-1 activity, a key event in the execution of pyroptosis. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for using this compound to study pyroptosis in macrophages.

Principle of the Assay

This compound is a synthetic peptide substrate containing the caspase-1 recognition sequence Trp-Glu-His-Asp (WEHD). This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the fluorescence of AFC is quenched. Upon cleavage by active caspase-1, free AFC is released, resulting in a significant increase in fluorescence that can be measured using a fluorescence plate reader or visualized by fluorescence microscopy. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound assay and for inducing pyroptosis in commonly used macrophage cell lines. Note: These values should be considered as starting points and may require optimization for specific experimental conditions.

Table 1: this compound Specifications

| Parameter | Value | Reference(s) |

| Excitation Wavelength | 380 - 400 nm | [1] |

| Emission Wavelength | 460 - 505 nm | [1] |

| Recommended Stock Solution Concentration | 10 mM in DMSO | [2][3] |

| Recommended Working Concentration (Cell Lysate) | 10 µM | [2][3] |

| Recommended Working Concentration (Live Cells) | 20-50 µM (to be optimized) | N/A |

Table 2: Recommended Conditions for Inducing Pyroptosis in Macrophages

| Cell Line | Priming Agent (Concentration, Time) | Activating Agent (Concentration, Time) | Reference(s) |

| THP-1 (PMA-differentiated) | LPS (1 µg/mL, 4 hours) | ATP (5 mM, 45 minutes) | [4] |

| J774A.1 | LPS (10 ng/mL, 4 hours) | ATP (3 mM, 90 minutes) | [5] |

Signaling Pathways in Macrophage Pyroptosis

Pyroptosis can be initiated through canonical and non-canonical pathways, both culminating in the cleavage of GSDMD and cell death.

References

- 1. pl.promega.com [pl.promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LPS and ATP-induced Death of PMA-differentiated THP-1 Macrophages and its Validation [jove.com]

- 5. Antimicrobial Cathelicidin Peptide LL-37 Inhibits the LPS/ATP-Induced Pyroptosis of Macrophages by Dual Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Fluorescent Properties of Ac-WEHD-AFC TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core fluorescent properties of the fluorogenic caspase-1 substrate, Ac-WEHD-AFC TFA. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, key spectral characteristics, and a detailed protocol for its application in quantifying caspase-1 activity.

Core Fluorescent Properties

This compound is a non-fluorescent peptide substrate that becomes highly fluorescent upon cleavage by caspase-1. The substrate consists of the peptide sequence Tryptophan-Glutamic acid-Histidine-Aspartic acid (WEHD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the AFC fluorophore is quenched. Upon enzymatic cleavage by caspase-1 after the aspartic acid residue, the free AFC is released, resulting in a measurable fluorescent signal.[1][2] This direct relationship between enzyme activity and fluorescence intensity allows for the sensitive quantification of caspase-1 in biological samples.

The trifluoroacetic acid (TFA) salt form of the peptide ensures improved solubility and stability in aqueous solutions.

Quantitative Fluorescent Data

The key quantitative parameters for the fluorescence of the liberated AFC molecule are summarized in the table below.

| Property | Value |

| Excitation Wavelength (Ex) | ~380 nm[1][2][3][4] |

| Emission Wavelength (Em) | ~460 nm[1][2][3][4] |

Note: The exact quantum yield and molar extinction coefficient for AFC under typical caspase-1 assay conditions can vary depending on buffer composition, pH, and temperature. It is recommended to determine these values empirically for specific experimental setups if absolute quantification is required.

Mechanism of Fluorescence Generation

The enzymatic activity of caspase-1 on this compound is the central principle of this assay. The following diagram illustrates this signaling pathway.

Experimental Protocol: Caspase-1 Fluorogenic Activity Assay

This section provides a detailed methodology for measuring caspase-1 activity in cell lysates. This protocol is a guideline and should be optimized for specific experimental needs.[1][2]

Materials:

-

Cells of interest

-

Transfection reagents (if overexpressing caspase-1)

-

Lysis Buffer (e.g., CHEGG buffer)

-

This compound substrate

-

96-well black microplate

-

Fluorometer capable of excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Collect cells by centrifugation.

-

Lyse the cells in an appropriate lysis buffer (e.g., CHEGG buffer).[1][2]

-

Sonication (e.g., 15 seconds at 60% amplitude) can be performed to ensure complete lysis.[1][2]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

-

Caspase-1 Activity Assay:

-

Determine the protein concentration of the cell lysates.

-

Dilute the lysates to a consistent protein concentration.

-

Pipette the cell lysates into the wells of a 96-well black microplate.

-

Prepare the this compound substrate solution. A final concentration of 10 µM in the assay is often recommended, but this should be optimized.[1][2][3]

-

Add the substrate solution to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a pre-warmed fluorometer.

-

-

Data Acquisition:

-

Monitor the release of free AFC by measuring the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1][2][3][4]

-

Record fluorescence readings at regular intervals (e.g., every 1 minute) for a defined period (e.g., 1 hour).[1][2][3][4]

-

The rate of increase in fluorescence is proportional to the caspase-1 activity in the sample.

-

Experimental Workflow Diagram:

The following diagram outlines the logical flow of the caspase-1 activity assay.

Applications in Drug Discovery

The robust and sensitive nature of the this compound-based assay makes it a valuable tool in drug discovery for the identification and characterization of caspase-1 inhibitors. By measuring the reduction in fluorescence in the presence of a test compound, researchers can determine the compound's inhibitory potency. This assay is suitable for high-throughput screening campaigns to identify novel modulators of inflammasome activity, which is implicated in a variety of inflammatory diseases and cancers.[1][2]

References

Ac-WEHD-AFC TFA: A Technical Guide for Apoptosis and Inflammatory Caspase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Ac-WEHD-AFC TFA, its applications in the study of programmed cell death, and detailed methodologies for its use in research. While traditionally associated with inflammatory caspases, emerging evidence on the crosstalk between pyroptosis and apoptosis makes this compound a valuable tool for a broader understanding of cellular demise.

Introduction to this compound

This compound (N-Acetyl-L-tryptophyl-L-α-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, trifluoroacetate salt) is a synthetic tetrapeptide substrate designed to be cleaved by specific caspase enzymes. The substrate consists of the peptide sequence Trp-Glu-His-Asp (WEHD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). Upon enzymatic cleavage at the aspartate residue, the highly fluorescent AFC moiety is released, which can be quantified to measure enzyme activity.

While apoptosis has been a central focus in cell death research, other forms of programmed cell death, such as pyroptosis, are gaining significant attention. Ac-WEHD-AFC is primarily recognized as a substrate for inflammatory caspases, which are key mediators of pyroptosis.

Mechanism of Action

The WEHD peptide sequence is a preferred recognition motif for inflammatory caspases, particularly caspase-1, caspase-4, and caspase-5. The mechanism of action for detecting caspase activity using Ac-WEHD-AFC is straightforward:

-

Substrate Uptake/Exposure: In a cell lysate or with purified enzyme, Ac-WEHD-AFC is introduced to the sample.

-

Enzymatic Cleavage: Active inflammatory caspases in the sample recognize and cleave the peptide bond C-terminal to the aspartic acid residue.

-

Fluorescence Emission: This cleavage liberates the AFC fluorophore from the quenching effect of the peptide.

-

Detection: The free AFC fluoresces brightly when excited with ultraviolet light (typically around 400 nm), and the emission can be detected at approximately 505 nm. The intensity of the fluorescence is directly proportional to the activity of the target caspase.

Applications in Apoptosis and Pyroptosis Research

Ac-WEHD-AFC is a key reagent for investigating the activation of the inflammasome, a multi-protein complex that activates caspase-1 and initiates pyroptosis. Pyroptosis is a pro-inflammatory form of programmed cell death that is distinct from the generally non-inflammatory process of apoptosis.

The relevance of Ac-WEHD-AFC to apoptosis research stems from the intricate crosstalk between the pyroptotic and apoptotic pathways. Under certain cellular conditions, caspase-1, the primary target of this substrate, can activate the executioner caspases of apoptosis, namely caspase-3 and caspase-7. This occurs in the absence of Gasdermin D (GSDMD), the pore-forming effector of pyroptosis. Therefore, by measuring caspase-1 activity with Ac-WEHD-AFC, researchers can investigate the upstream signals that may lead to either a pyroptotic or an apoptotic cell death, depending on the cellular context.

Quantitative Data

While extensive research has been conducted using Ac-WEHD-AFC, specific kinetic constants (Km and kcat) for its interaction with caspases-1, -4, and -5 are not consistently reported across publicly available literature. The catalytic efficiency (kcat/Km) of a substrate is a critical parameter for comparing different substrates and enzymes. For caspase-1, the WEHD sequence has been shown to be a more favorable recognition motif than the previously established YVAD sequence.

Table 1: Physicochemical and Optical Properties of this compound

| Property | Value |

| Molecular Formula | C38H37F3N8O11 ⋅ XCF3COOH |

| Molecular Weight | 838.7 g/mol |

| Excitation Wavelength | ~400 nm[1] |

| Emission Wavelength | ~505 nm[1] |

| Purity | ≥95% |

| Appearance | Crystalline solid |

| Solubility | DMSO: 10 mg/mL, Water: 1 mg/mL[1] |

| Storage | Store at -20°C, protected from light.[1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: To prepare a stock solution, dissolve this compound in sterile, high-quality DMSO to a concentration of 10 mM.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Caspase-1 Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase-1 activity in cell lysates using a microplate reader.

Materials:

-

Cells of interest (treated to induce pyroptosis/apoptosis and untreated controls)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)

-

96-well black microplate with clear bottoms

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with the experimental compound(s) to induce caspase-1 activation. Include untreated cells as a negative control.

-

Cell Lysis:

-

For adherent cells, wash the cell monolayer with ice-cold PBS and then add an appropriate volume of ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, centrifuge the cell suspension to pellet the cells. Wash the pellet with ice-cold PBS and then resuspend in ice-cold Cell Lysis Buffer.

-

Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is essential for normalizing the caspase activity.

-

Assay Setup:

-

In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 50-100 µg) to each well.

-

Adjust the volume of each well to be equal with Assay Buffer.

-

Prepare a reaction mixture by diluting the Ac-WEHD-AFC stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

Add the reaction mixture to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Take readings at regular intervals (e.g., every 5-10 minutes) for a duration of 1-2 hours.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence for each sample.

-

Normalize the caspase activity to the protein concentration of the corresponding cell lysate.

-

Express the results as relative fluorescence units per microgram of protein per minute or as a fold-change relative to the untreated control.

-

Visualizations

Caption: Canonical Inflammasome Activation Pathway Leading to Pyroptosis.

References

A Technical Guide to Fluorogenic Caspase Activity Assays: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies of fluorogenic caspase activity assays. Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic signaling cascade, making their activity a key biomarker for programmed cell death. Fluorogenic assays offer a sensitive and quantitative method to measure the enzymatic activity of specific caspases, which is invaluable for research in apoptosis, cancer, and neurodegenerative diseases, as well as for the high-throughput screening of potential therapeutic agents.

Core Principles of Fluorogenic Caspase Activity Assays

The fundamental principle of fluorogenic caspase activity assays lies in the enzymatic cleavage of a synthetic substrate, resulting in a quantifiable fluorescent signal. These substrates are ingeniously designed to be non-fluorescent or poorly fluorescent until acted upon by a specific caspase.

The substrate typically consists of a short peptide sequence that is recognized by a particular caspase, conjugated to a fluorescent reporter molecule (a fluorophore).[1] The peptide sequence mimics the natural cleavage site of the caspase's target proteins.[2] When the substrate is intact, the fluorophore's emission is quenched. Upon cleavage of the peptide by an active caspase, the fluorophore is released from its quenching environment, leading to a significant increase in fluorescence intensity.[1] This emitted light can be measured using a fluorometer, microplate reader, or flow cytometer, and the intensity of the fluorescence is directly proportional to the caspase activity in the sample.[3]

A variety of fluorophores are commonly used in these assays, each with distinct spectral properties. The choice of fluorophore can influence the sensitivity and dynamic range of the assay.[4] For instance, substrates based on rhodamine 110 (R110) are noted for their high sensitivity, making them suitable for endpoint assays, while those based on 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC) are often preferred for kinetic assays.[4]

Quantitative Data Presentation

The specificity of a fluorogenic caspase assay is largely determined by the peptide sequence of the substrate. Different caspases exhibit preferences for distinct tetrapeptide motifs. The efficiency of substrate cleavage is characterized by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km ratio signifies greater catalytic efficiency.

Table 1: Common Fluorogenic Substrates for Caspase Activity

| Peptide Sequence | Primary Target Caspase(s) | Fluorophore | Excitation (nm) | Emission (nm) |

| Ac-DEVD | Caspase-3, Caspase-7 | AMC | 342-360 | 440-460 |

| Ac-DEVD | Caspase-3, Caspase-7 | AFC | 400 | 505 |

| Ac-IETD | Caspase-8 | AFC | 400 | 505 |

| Ac-LEHD | Caspase-9 | AFC | 400 | 505 |

| Ac-YVAD | Caspase-1 | AMC | 342-360 | 440-460 |

| Ac-VEID | Caspase-6 | AMC | 342-360 | 440-460 |

| (Z-DEVD)₂ | Caspase-3, Caspase-7 | R110 | 496 | 520 |

Data compiled from multiple sources.[5][6][7][8]

Table 2: Kinetic Parameters of Selected Caspase Substrates

| Caspase | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 10.3 | 24.3 | 2,360,000 |

| Caspase-6 | Ac-VEID-AFC | 51.7 ± 4.5 | 16.0 ± 0.4 | 310,000 |

| Caspase-1 | WEHD-AMC | 15 ± 2 | - | - |

| Caspase-8 | Ac-IETD-AFC | - | - | - |

Note: Kinetic parameters can vary depending on assay conditions. Data from various sources.[9][10][11][12]

Signaling Pathways and Experimental Workflow

Caspase Signaling Pathways in Apoptosis

Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][13][14]

Experimental Workflow

The general workflow for a fluorogenic caspase activity assay is a multi-step process that begins with sample preparation and culminates in data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

Ac-WEHD-AFC TFA: A Technical Guide for the Detection of Inflammatory Caspase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-WEHD-AFC (N-Acetyl-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin), supplied as a trifluoroacetate (TFA) salt, is a fluorogenic substrate widely utilized for the detection of group I caspase activity. This group of inflammatory caspases includes caspase-1, caspase-4, and caspase-5. These enzymes are critical mediators of the innate immune response, playing a central role in the inflammatory process and a form of programmed cell death known as pyroptosis. The WEHD tetrapeptide sequence is recognized and cleaved by these caspases, liberating the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). The resulting fluorescence can be readily quantified, providing a sensitive measure of enzymatic activity. This technical guide provides an in-depth overview of Ac-WEHD-AFC TFA, its application in detecting caspase-4 and caspase-5 activity, detailed experimental protocols, and the underlying signaling pathways.

Principle of Detection

The assay is based on the enzymatic cleavage of the WEHD peptide sequence from the non-fluorescent AFC molecule. Upon cleavage by an active caspase, free AFC is released, which exhibits strong fluorescence with an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm.[1][2][3] The rate of AFC generation is directly proportional to the caspase activity in the sample.

Data Presentation

Physicochemical Properties of Ac-WEHD-AFC

| Property | Value | Reference |

| Molecular Formula | C38H37F3N8O11 (for free acid) | [4] |

| Molecular Weight | 838.7 g/mol (for free acid) | [2] |

| Excitation Wavelength | ~400 nm | [2][3] |

| Emission Wavelength | ~505 nm | [2][3] |

| Purity | >97% | [2] |

Substrate Specificity and Kinetic Parameters

| Enzyme | Optimal Tetrapeptide | Km (Ac-WEHD-AFC) | kcat (Ac-WEHD-AFC) | kcat/Km (Ac-WEHD-AFC) | Reference |

| Caspase-1 | WEHD | ~50-fold higher affinity than Ac-YVAD-AFC | Data not available | Data not available | [6] |

| Caspase-4 | (W/L)EHD, LEVD | Data not available | Data not available | Data not available | [8] |

| Caspase-5 | WEHD | Data not available | Data not available | Data not available | [8] |

Signaling Pathways

The Non-Canonical Inflammasome Pathway

Caspase-4 and caspase-5 are key initiators of the non-canonical inflammasome pathway, which is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to the caspase activation and recruitment domain (CARD) of these caspases. This binding triggers the oligomerization and activation of caspase-4 and -5. Activated caspases then cleave Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, subsequent release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately, pyroptotic cell death.[9]

Experimental Protocols

Preparation of Reagents

Cell Lysis Buffer (1X):

-

50 mM HEPES, pH 7.4

-

5 mM CHAPS

-

5 mM DTT

-

Optional: Protease inhibitor cocktail (cysteine protease inhibitors like E-64 or leupeptin should be omitted)

2X Reaction Buffer:

-

40 mM HEPES, pH 7.4

-

4 mM EDTA

-

0.2% CHAPS

-

10 mM DTT (add fresh before use from a 1M stock)

Ac-WEHD-AFC Substrate Stock Solution (10 mM):

-

Dissolve this compound in sterile DMSO. Store in aliquots at -20°C, protected from light.

Experimental Workflow: Caspase Activity Assay

The following is a general protocol for a 96-well plate fluorometric assay. Optimization may be required depending on the cell type and experimental conditions.

1. Sample Preparation (Cell Lysates): a. Induce pyroptosis or the inflammatory response in your cell culture model. Include a non-induced control. b. For adherent cells, wash with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer to a microcentrifuge tube. c. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer. d. Incubate the lysate on ice for 10-15 minutes. e. Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris. f. Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. g. Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

2. Assay Procedure: a. In a 96-well black microplate, add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well. Adjust the volume with Cell Lysis Buffer if necessary. b. Prepare a blank control containing only Cell Lysis Buffer. c. Prepare the final reaction mix by adding 50 µL of 2X Reaction Buffer to each well. d. Add 5 µL of the 10 mM Ac-WEHD-AFC stock solution to each well for a final concentration of approximately 50 µM. e. Incubate the plate at 37°C for 1-2 hours, protected from light. f. Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

3. Data Analysis: a. Subtract the fluorescence reading of the blank from all sample readings. b. The fold-increase in caspase activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Mandatory Visualization

Logical Relationship of Substrate Specificity

The WEHD tetrapeptide sequence is preferentially recognized by group I inflammatory caspases. However, there is a degree of cross-reactivity with other caspases, which should be considered when interpreting results from complex biological samples.

Conclusion

This compound is a valuable tool for the sensitive detection of group I inflammatory caspase activity. Understanding its mechanism of action, the underlying biological pathways, and proper experimental execution is crucial for obtaining reliable and interpretable data. While Ac-WEHD-AFC is a potent substrate for caspase-1, -4, and -5, researchers should remain mindful of the potential for substrate cross-reactivity in complex biological systems. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of Ac-WEHD-AFC in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ac-WEHD-AFC (CAS 210344-99-3) | Abcam [abcam.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Caspase-5 Substrate WEHD-AFC - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-WEHD-AFC TFA for Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-WEHD-AFC TFA (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspart-1-al trifluoroacetate salt) is a highly specific and sensitive fluorogenic substrate designed for the detection of activity of group I caspases, which include caspase-1, caspase-4, and caspase-5.[1][2] These caspases are pivotal players in the inflammatory response, primarily through their roles in the activation and regulation of inflammasomes.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data. Furthermore, it elucidates the intricate signaling pathways in which these caspases are involved, offering a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery.

Mechanism of Action

This compound is a synthetic tetrapeptide (Trp-Glu-His-Asp) that mimics the cleavage site of the natural substrates of group I caspases. The C-terminus of the peptide is conjugated to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide by an active caspase at the aspartate residue, the AFC moiety is released. The free AFC molecule exhibits strong fluorescence when excited with ultraviolet light (around 400 nm), with a corresponding emission in the blue-green spectrum (around 505 nm).[1][2] The intensity of the fluorescence is directly proportional to the enzymatic activity of the caspase, allowing for a quantitative measurement of its activity.

Quantitative Data

The following table summarizes the available kinetic data for the interaction of Ac-WEHD-AFC with its target caspases. It is important to note that while WEHD is the preferred tetrapeptide sequence for all three human inflammatory caspases, the efficiency of cleavage can vary.[4]

| Caspase | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Caspase-1 | Ac-WEHD-AMC | 15 ± 2 | Not Reported | Not Reported |

Signaling Pathways

Caspase-1, -4, and -5 are integral components of the canonical and non-canonical inflammasome pathways, which are critical for the host's innate immune defense.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is typically activated by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This leads to the assembly of a multi-protein complex consisting of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-activation through proteolytic cleavage. Active caspase-1 then proceeds to cleave the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, which are subsequently secreted from the cell to orchestrate an inflammatory response.[5][6][7][8][9]

Caption: Canonical Inflammasome Pathway Activation.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is primarily triggered by intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. In humans, caspase-4 and caspase-5 (caspase-11 in mice) directly bind to cytosolic LPS. This binding event leads to the oligomerization and activation of these caspases. Activated caspase-4/5 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. The GSDMD pores also facilitate the release of mature IL-1β and IL-18, which are processed by caspase-1 that is activated downstream of the non-canonical pathway through potassium efflux and subsequent NLRP3 inflammasome activation.[6][7][8][9]

Caption: Non-Canonical Inflammasome Pathway Activation.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound to measure caspase activity. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Caspase Activity Assay in Cell Lysates

This protocol describes the measurement of caspase activity in a cell lysate sample.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., LPS, nigericin)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with the appropriate stimulus to induce caspase activity. Include both positive and negative control groups.

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS and then add Cell Lysis Buffer.

-

For suspension cells, centrifuge to pellet, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.

-

Incubate on ice for 10-20 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Assay Setup:

-

In a 96-well black microplate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

-

Adjust the volume in each well with Assay Buffer to a final volume of, for example, 100 µL.

-

Add this compound substrate to each well to a final concentration of 50 µM.

-

-

Measurement:

-

Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.

-

Use an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence over time.

-

The caspase activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

Experimental Workflow

The following diagram illustrates the general workflow for a fluorometric caspase activity assay using this compound.

Caption: General workflow for a fluorometric caspase assay.

Conclusion

This compound is a valuable tool for the investigation of inflammatory processes mediated by caspase-1, -4, and -5. Its high specificity and the sensitivity of the fluorometric detection method allow for precise quantification of caspase activity in various experimental settings. By understanding the underlying signaling pathways and employing optimized experimental protocols, researchers can effectively utilize this substrate to unravel the complex mechanisms of inflammation and to screen for potential therapeutic inhibitors. This guide provides a solid foundation for the application of this compound in advancing our understanding of inflammation and related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differentiating the Substrate Profiles of Inflammatory Caspases Using Extended Förster Resonance Energy Transfer-Based Peptide Substrates [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ac-WEHD-AFC Formulations: A Focus on the TFA Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylated tetrapeptide Ac-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin (Ac-WEHD-AFC) is a highly specific and sensitive fluorogenic substrate for Group I caspases, namely caspase-1, caspase-4, and caspase-5.[1] Its utility in biochemical assays is pivotal for studying inflammatory pathways, particularly the inflammasome, and for screening potential therapeutic inhibitors.[2][3] This technical guide provides a comprehensive overview of the commonly used trifluoroacetate (TFA) salt of Ac-WEHD-AFC, discusses considerations for alternative formulations, and presents detailed experimental protocols for its use and for the conversion to other salt forms.

Ac-WEHD-AFC and its Formulations

Ac-WEHD-AFC is a synthetic peptide where the C-terminus of the WEHD sequence is conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is non-fluorescent. Upon enzymatic cleavage by a caspase between the aspartate (D) residue and AFC, the free AFC molecule exhibits strong fluorescence, which can be monitored to quantify enzyme activity.[1]

The most common commercially available form of Ac-WEHD-AFC is the trifluoroacetate (TFA) salt. TFA is frequently used as a counter-ion during the solid-phase synthesis and purification of peptides. While the TFA salt is suitable for many research applications, it is important to be aware that the counter-ion can influence the physicochemical and biological properties of the peptide. For later-stage drug development, other salt forms such as hydrochloride (HCl) or acetate are often preferred due to regulatory considerations and potential biological effects of the TFA counter-ion.

Data Presentation: Physicochemical Properties

| Property | Ac-WEHD-AFC TFA Salt | Ac-WEHD-AFC HCl Salt | Ac-WEHD-AFC Acetate Salt |

| Molecular Formula | C38H37F3N8O11 · xCF3COOH | C38H37F3N8O11 · xHCl | C38H37F3N8O11 · xC2H4O2 |

| Molecular Weight | 838.7 g/mol (free peptide)[4] | Not available | Not available |

| Appearance | Crystalline solid[1] | Not available | Not available |

| Purity | Typically >95%[4] | Not available | Not available |

| Solubility | DMSO: 10 mg/mL, Water: 1 mg/mL[4] | Not available | Not available |

| Excitation Wavelength | 400 nm[1] | Expected to be similar | Expected to be similar |

| Emission Wavelength | 505 nm[1] | Expected to be similar | Expected to be similar |

| Stability | Stable for ≥ 4 years at -20°C[1] | Not available | Not available |

Enzyme Kinetics

The catalytic efficiency (kcat/KM) of caspases for Ac-WEHD-AFC is a critical parameter. While specific kinetic data comparing different salt forms is not available, the WEHD sequence is recognized as an optimal substrate for caspase-1.

| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Caspase-1 | Ac-WEHD-AFC (TFA Salt) | Not available | Not available | Not available |

| Caspase-4 | Ac-WEHD-AFC (TFA Salt) | Not available | Not available | Not available |

| Caspase-5 | Ac-WEHD-AFC (TFA Salt) | Not available | Not available | Not available |

Note: The lack of specific kinetic data in the literature highlights a research gap. Performing these kinetic studies with different salt formulations is recommended to ascertain any potential influence of the counter-ion on enzyme activity.

Experimental Protocols

Caspase-1 Fluorometric Activity Assay

This protocol is adapted from methodologies used in inflammasome activation studies.[2][3]

Materials:

-

This compound salt

-

Cell lysis buffer (e.g., CHEGG buffer: 25 mM HEPES, 2.5 mM CHAPS, 5 mM EGTA, 2 mM DTT, pH 7.4)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Microplate reader with 400 nm excitation and 505 nm emission filters

-

Cell culture reagents and appropriate stimuli for inflammasome activation (e.g., LPS, ATP)

Procedure:

-

Cell Lysis:

-

Culture cells to the desired density and treat with stimuli to induce caspase-1 activation.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) containing the active caspases.

-

-

Assay Setup:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well black microplate, add cell lysate to each well.

-

Add assay buffer to each well.

-

Initiate the reaction by adding the Ac-WEHD-AFC stock solution to a final concentration of 50 µM.

-

-

Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.

-

-

Data Analysis:

-

Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time plot.

-

Compare the rates of treated samples to untreated controls to determine the fold increase in caspase-1 activity.

-

Caspase-4 and Caspase-5 Fluorometric Activity Assays

The protocol for caspase-4 and caspase-5 assays is similar to the caspase-1 assay, with the primary difference being the source of the enzyme.[5][6]

Procedure:

-

Follow the cell lysis and assay setup steps as described for the caspase-1 assay.

-

For specific analysis of caspase-4 or caspase-5, it is recommended to use cell lines with known expression of these caspases or to use recombinant human caspase-4 or caspase-5.

-

The substrate Ac-WEHD-AFC is also suitable for measuring the activity of caspase-4 and caspase-5.[1]

Conversion of this compound Salt to HCl Salt

This protocol utilizes ion-exchange chromatography to replace the TFA counter-ion with chloride.

Materials:

-

This compound salt

-

Strong anion exchange resin

-

1 M Sodium Chloride (NaCl) solution

-

0.1 M Hydrochloric acid (HCl)

-

Distilled water

-

Lyophilizer

Procedure:

-

Resin Preparation:

-

Pack a column with the strong anion exchange resin.

-

Wash the column with distilled water.

-

Equilibrate the column with 0.1 M HCl.

-

-

Ion Exchange:

-

Dissolve the this compound salt in a minimal amount of distilled water.

-

Load the peptide solution onto the equilibrated column.

-

Wash the column with distilled water to remove any unbound peptide and TFA.

-

Elute the peptide with a gradient of NaCl (e.g., 0 to 1 M) in 0.1 M HCl.

-

Alternatively, for complete exchange, wash the column extensively with 0.1 M HCl after loading the peptide to displace all TFA ions. Then elute the peptide with a suitable buffer.

-

-

Desalting and Lyophilization:

-

Collect the fractions containing the peptide.

-

Desalt the peptide solution using a suitable method (e.g., dialysis or a desalting column).

-

Lyophilize the desalted peptide solution to obtain the Ac-WEHD-AFC HCl salt as a powder.

-

Visualizations: Signaling Pathways and Workflows

Inflammasome Signaling Pathway

Caption: Inflammasome pathway leading to caspase-1 activation and cleavage of substrates.

Experimental Workflow: Caspase Activity Assay

Caption: Workflow for measuring caspase activity using a fluorogenic substrate.

Experimental Workflow: TFA to HCl Salt Conversion

Caption: Workflow for converting a peptide TFA salt to an HCl salt.

Conclusion

Ac-WEHD-AFC is an indispensable tool for studying the activity of inflammatory caspases. While the TFA salt is widely used and effective for many research purposes, researchers and drug development professionals should be mindful of the potential influence of the counter-ion on the peptide's properties and biological activity. When transitioning to preclinical or clinical studies, conversion to a more biocompatible salt form, such as HCl or acetate, is often necessary. The protocols and information provided in this guide offer a foundation for the effective use of Ac-WEHD-AFC in its various formulations and for performing the necessary chemical modifications to suit specific experimental and developmental needs. Further research into the direct comparison of different salt forms of Ac-WEHD-AFC will be valuable to the scientific community.

References

- 1. conductscience.com [conductscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ac-WEHD-AFC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 5. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Ac-WEHD-AFC Caspase-1 Assay in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1][2] It is activated within multi-protein complexes called inflammasomes in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3][4] Once activated, caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[1][3] Additionally, active caspase-1 cleaves Gasdermin D, leading to a form of pro-inflammatory cell death known as pyroptosis.[1]

The fluorogenic substrate Ac-WEHD-AFC is a sensitive and specific tool for measuring caspase-1 activity in cell lysates. The assay relies on the cleavage of the tetrapeptide sequence WEHD by active caspase-1, which releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The resulting fluorescence can be quantified using a fluorometer, providing a direct measure of caspase-1 enzymatic activity.

Principle of the Assay

The Ac-WEHD-AFC caspase-1 assay is based on the following principle:

Ac-WEHD-AFC (non-fluorescent) + Active Caspase-1 → Ac-WEHD + AFC (fluorescent)

The rate of AFC release is directly proportional to the caspase-1 activity in the sample. The fluorescence of the free AFC is measured at an excitation wavelength of approximately 380-400 nm and an emission wavelength of around 460-505 nm.[5][6][7]

Data Presentation

Quantitative Assay Parameters

| Parameter | Recommended Range/Value | Notes |

| Cell Lysate Protein Concentration | 50 - 200 µg per well | Can be optimized based on cell type and treatment. A typical concentration is 2-4 mg/mL.[8] |

| Ac-WEHD-AFC Substrate Concentration | 10 - 50 µM | Higher concentrations may be used, but can lead to increased background. |

| Incubation Time | 1 - 2 hours at 37°C | Kinetic measurements can also be performed by taking readings at regular intervals.[5] |

| Excitation Wavelength | 380 - 400 nm | |

| Emission Wavelength | 460 - 505 nm | [5][6][7] |

Example Inhibitor Data

| Compound | Target | IC50 (nM) | Assay System |

| VRT-043198 | Caspase-1 | 0.204 | Purified enzyme with Ac-WEHD-AFC substrate[9] |

| VRT-043198 | Caspase-4 | 14.5 | Purified enzyme with appropriate substrate[9] |

| VRT-043198 | Caspase-5 | 10.6 | Purified enzyme with appropriate substrate[9] |

| VRT-043198 | Caspase-8 | 3.0 | Purified enzyme with appropriate substrate[9] |

| VRT-043198 | Caspase-9 | 5.07 | Purified enzyme with appropriate substrate[9] |

| VRT-043198 | Caspase-10 | 66.5 | Purified enzyme with appropriate substrate[9] |

| VRT-043198 | Caspase-14 | 58.5 | Purified enzyme with appropriate substrate[9] |

Experimental Protocols

Reagents and Materials

-

Cells of interest (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (see recipe below)

-

2x Reaction Buffer (see recipe below)

-

Ac-WEHD-AFC substrate (e.g., from MedChemExpress, R&D Systems)

-

Caspase-1 inhibitor (optional, for negative controls, e.g., Ac-YVAD-CHO)

-

96-well black, flat-bottom microplate

-

Fluorometer with appropriate filters

-

Microcentrifuge

-

Protein assay kit (e.g., BCA or Bradford)

Buffer Recipes

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add protease inhibitors (e.g., PMSF, leupeptin, aprotinin) fresh before use.

-